Evidence 1: Enhanced Degradation Efficiency - KB02-SLF (Derived from KB02-COOH) vs. Non-Covalent CRBN-Based Degrader
In direct comparative cellular assays, the electrophilic PROTAC KB02-SLF, synthesized from KB02-COOH, demonstrates superior degradation of nuclear FKBP12 compared to a non-covalent degrader (lenalidomide-SLF) that recruits the CRBN E3 ligase [1].
| Evidence Dimension | FKBP12 degradation activity in HEK293T cells |
|---|---|
| Target Compound Data | KB02-SLF (derived from KB02-COOH) induced substantial FKBP12 degradation at 0.5-5 µM . |
| Comparator Or Baseline | Lenalidomide-SLF (a non-covalent CRBN-recruiting PROTAC) showed no activity [2]. |
| Quantified Difference | Qualitative difference: active degradation vs. no activity |
| Conditions | HEK293T cells; 4-72 hour treatment |
Why This Matters
This demonstrates that the KB02-COOH-derived scaffold enables a distinct covalent mechanism of action that achieves degradation of a target protein inaccessible to a conventional non-covalent CRBN-based PROTAC, justifying its specific procurement for DCAF16-mediated degradation projects.
- [1] Zhang X, Crowley VM, Wucherpfennig TG, Dix MM, Cravatt BF. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16. Nat Chem Biol. 2019 Jul;15(7):737-746. View Source
- [2] Zhang X, Crowley VM, Wucherpfennig TG, Dix MM, Cravatt BF. Electrophilic PROTACs that degrade nuclear proteins by engaging DCAF16. Nat Chem Biol. 2019 Jul;15(7):737-746. View Source
